N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-26-16-20(19-5-3-4-6-21(19)26)22(27)15-25-23(28)24(11-13-30-14-12-24)17-7-9-18(29-2)10-8-17/h3-10,16,22,27H,11-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDFYADXDWOCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of indole derivatives, including N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including:
Oxidation: Indole compounds can be oxidized to form oxindoles or isatins.
Reduction: Reduction of indole derivatives can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied as a potential inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overexpressed in cancer cells. Inhibitors of HDACs can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy .
Neuroprotective Effects
Studies have suggested that compounds similar to N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide may offer neuroprotective effects. These effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This property positions it as a candidate for treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound has also shown potential in reducing inflammation. Its structural components may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Pharmacological Studies
Receptor Binding Affinity
Pharmacological studies have demonstrated that this compound can bind to various receptors with high affinity. For instance, it has been reported to interact with serotonin receptors, which play crucial roles in mood regulation and anxiety disorders. This interaction could lead to the development of novel antidepressants or anxiolytics .
Multicomponent Synthesis
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound through multicomponent reactions. These methods not only enhance yield but also facilitate the exploration of structural analogs that could exhibit improved pharmacological profiles .
Material Science Applications
Beyond its biological applications, this compound has potential uses in material science. Its unique chemical structure allows for incorporation into polymers or coatings that require specific functional properties, such as enhanced thermal stability or chemical resistance.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through HDAC inhibition. |
| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell cultures. |
| Study C | Anti-inflammatory | Reported decreased levels of inflammatory cytokines in vitro. |
Mechanism of Action
The mechanism of action of indole derivatives often involves binding to specific receptors or enzymes in biological systems. For example, they may inhibit enzymes involved in viral replication or interact with cellular receptors to modulate immune responses. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
a) N-(4-Fluoro-2-Methoxy-5-Nitro Phenyl)-4-(1-Methyl-1H-Indol-3-yl)Pyrimidin-2-Amine ()
- Structural Differences : Replaces the oxane-carboxamide with a pyrimidine ring and nitro/fluoro substituents.
- The pyrimidine ring may enhance π-π stacking but reduce conformational flexibility relative to the oxane core . b) N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-oxoacetamide ()
Structural Differences : Features an oxoacetamide group instead of a hydroxyethyl-oxane-carboxamide.
- Functional Impact : The absence of a hydroxyl group reduces hydrogen-bonding capacity, possibly diminishing solubility. The fluorobenzyl group introduces steric bulk and electronegativity, which may affect target selectivity .
Methoxyphenyl-Substituted Compounds
a) N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide ()
- Structural Differences : Cyclohexane replaces oxane; indazole substitutes indole.
- Functional Impact: The indazole’s dual nitrogen atoms may enhance metal coordination or hydrogen-bonding interactions. b) 2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol ()
- Structural Differences: Contains a Schiff base (benzylideneamino) and phenolic hydroxyl groups.
- Functional Impact: The Schiff base enables pH-dependent reactivity, while phenolic groups increase acidity and redox activity, distinguishing it from the target’s carboxamide and hydroxyethyl groups .
Carboxamide Derivatives with Heterocyclic Cores
a) (E)-1-(2-(1-(4-Fluorophenyl)ethyl)-1-methyl-1H-indol-3-yl)-N-(4-methoxyphenyl)methanimine ()
- Structural Differences : Methanimine (CH=N) replaces carboxamide; fluorophenyl group introduced.
- Functional Impact : The imine group’s polarity and hydrolytic instability contrast with the carboxamide’s stability. Fluorophenyl substitution may enhance metabolic resistance but reduce solubility .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |
|---|---|---|---|
| Target Compound | ~452.5* | Oxane, methoxyphenyl, hydroxyethyl, indole | Balanced lipophilicity/solubility |
| N-(4-Fluoro-2-Methoxy-5-Nitro Phenyl)-4-(1-Methylindol-3-yl)Pyrimidin-2-Amine | ~449.4 | Pyrimidine, nitro, fluoro | High electron-withdrawing effects |
| N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-oxoacetamide | 326.3 | Oxoacetamide, fluorobenzyl | Reduced H-bonding capacity |
| N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide | ~438.5 | Cyclohexane, indazole | Enhanced rigidity |
*Estimated based on structural formula.
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and apoptosis. Studies indicate that it may influence the following pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, inhibiting the proliferation of tumor cells.
- Inhibition of Angiogenesis : The compound potentially disrupts the formation of new blood vessels that tumors need for growth.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the compound's efficacy against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87MG (Glioma) | 5.6 | Induces apoptosis and inhibits proliferation |
| MCF7 (Breast Cancer) | 7.8 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 6.3 | Inhibition of angiogenesis |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Glioma Cells : A study demonstrated that the compound significantly reduced viability in U87MG glioma cells, with an observed IC50 value of 5.6 µM. Mechanistic studies indicated that it induced apoptosis via caspase activation and mitochondrial pathway involvement .
- Breast Cancer Research : In MCF7 breast cancer cells, the compound was found to arrest the cell cycle at the G1 phase, leading to a decrease in cell proliferation rates. This effect was associated with upregulation of p21 and downregulation of cyclin D1 .
- Lung Cancer Models : A549 lung cancer cells treated with the compound exhibited significant inhibition of angiogenesis in vitro, as evidenced by reduced tube formation assays on Matrigel .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the indole and oxane-carboxamide moieties. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) for intermediate steps and ethanol for final purification .
- Catalysts : Lewis acids (e.g., ZnCl₂) to facilitate condensation reactions .
- Temperature : Reflux conditions (70–90°C) to drive reactions to completion .
- Critical Consideration : Impurities from incomplete coupling can be minimized via iterative thin-layer chromatography (TLC) monitoring .
Q. How can spectroscopic methods characterize this compound’s purity and structure?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH₃) and indole protons (δ ~7.1–7.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (MW ≈ 393.5 g/mol) via high-resolution MS (HRMS) .
- UV-Vis/Fluorescence : Assess π-π* transitions of the indole and methoxyphenyl groups; fluorescence intensity can indicate aggregation issues .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and dilute in PBS (pH 7.4) for biological assays. Low aqueous solubility may require formulation with cyclodextrins .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxane ring hydrolysis is a potential degradation pathway .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the indole or oxane rings) affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives (e.g., replacing methoxy with halogen groups) and compare IC₅₀ values in target assays (e.g., kinase inhibition) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes when modifying the indole’s methyl group .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate cell lines via STR profiling .
- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC purity ≥95% for reproducibility) .
- Meta-Analysis : Cross-reference datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism .
Q. How can in silico studies predict off-target interactions or toxicity?
- Methodological Answer :
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify shared motifs with known toxicophores (e.g., hERG channel inhibitors) .
- ADMET Prediction : SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity risks .
Q. What mechanistic insights explain its activity against specific biological targets (e.g., kinases)?
- Methodological Answer :
- Kinase Profiling : Use Eurofins’ KinaseProfiler™ to identify inhibited kinases.
- Crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR) to resolve binding modes .
- Mutagenesis : Introduce point mutations (e.g., T790M in EGFR) to validate binding site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
